molecular formula C9H11FN2O B1484947 trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol CAS No. 2165847-11-8

trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Cat. No.: B1484947
CAS No.: 2165847-11-8
M. Wt: 182.19 g/mol
InChI Key: MGUVQSAHOIEHFW-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a synthetically valuable chemical building block that incorporates a strained cyclobutane ring, a motif prized in modern drug discovery for its ability to confer improved potency, metabolic stability, and conformational restriction to bioactive molecules . The compound features a fused cyclobutanol and dihydropyridinimine structure, making it a versatile intermediate for constructing more complex, three-dimensional architectures. The trans configuration at the 1 and 2 positions of the cyclobutane ring is particularly significant, as it offers a distinct and rigid spatial orientation of functional groups, which is highly desirable for studying molecular recognition and optimizing structure-activity relationships (SAR) . The 5-fluoro substituent on the dihydropyridinimine ring is a common bioisostere used to fine-tune electronic properties, enhance membrane permeability, and modulate the metabolic profile of lead compounds . While specific biological data for this exact molecule may be limited, its core components are frequently employed in medicinal chemistry. The cyclobutane scaffold is recognized as a conformationally restricted skeleton that helps reduce the flexibility of linear chains, potentially leading to higher selectivity and binding affinity for target proteins . Furthermore, the imino group on the dihydropyridine ring can serve as a key pharmacophore or a handle for further synthetic elaboration. This compound is intended for use as a key intermediate in the synthesis of novel molecules for pharmaceutical research, agrochemical development, and material science. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-purity compound to explore new chemical space and develop next-generation bioactive molecules.

Properties

IUPAC Name

(1R,2R)-2-(5-fluoro-2-iminopyridin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-6-1-4-9(11)12(5-6)7-2-3-8(7)13/h1,4-5,7-8,11,13H,2-3H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUVQSAHOIEHFW-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=C(C=CC2=N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=C(C=CC2=N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol likely involves the following key steps:

Detailed Preparation Methods and Reaction Conditions

Based on analogous compounds and related synthetic routes, the following methods and conditions are relevant:

Step Reaction Type Conditions Yield Notes
1 Cyclobutanone synthesis Cyclization of 1,4-dihalobutanes or ring contraction methods; solvent: dichloromethane or acetonitrile; temperature: 0–25°C Variable Cyclobutanone intermediate is key for subsequent reduction
2 Stereoselective reduction to cyclobutan-1-ol Use of reducing agents such as NaBH4 or LiAlH4; solvent: methanol or THF; temperature: 0–25°C 60–85% Control of trans stereochemistry achieved by choice of reducing agent and temperature
3 Construction of 5-fluoro-2-imino-1,2-dihydropyridine Fluorination of 2-imino-1,2-dihydropyridine precursors using electrophilic fluorinating agents (e.g., Selectfluor); solvent: acetonitrile or dichloromethane; temperature: 0–40°C 50–75% Fluorination position controlled by directing groups and reaction conditions
4 Coupling reaction Nucleophilic substitution or amination between cyclobutanol derivative and fluorinated dihydropyridine; solvent: dichloromethane or DMF; base: triethylamine or DIPEA; temperature: 0–25°C 40–70% Reaction time varies from 4 to 24 hours; inert atmosphere recommended

Representative Experimental Data from Related Compounds

Compound Reagents Solvent Temperature Time Yield Purification Notes
trans-4-(N-maleimidemethyl)cyclohexane-1-carboxylic acid Maleic anhydride, acetic acid Glacial acetic acid Reflux Several hours 58% Flash chromatography Precursor for cycloalkane derivatives
Cyclobutan-1-ol derivative NaBH4 Methanol 0°C to RT 1 hour 75% Crystallization Stereoselective reduction step
Fluorinated dihydropyridine Selectfluor Acetonitrile 0–25°C 2–6 hours 65% Column chromatography Electrophilic fluorination
Coupling of cyclobutanol and dihydropyridine DIPEA, DCM DCM RT 4–24 hours 55% Preparative HPLC Formation of final compound

Analysis of Preparation Methods

  • Reaction Conditions: Mild temperatures (0–40°C) and inert atmospheres are commonly employed to prevent side reactions and decomposition of sensitive intermediates.
  • Reagents: Use of carbodiimide coupling agents (e.g., EDCI) and bases like triethylamine or DIPEA facilitates amide bond formation and nucleophilic substitutions.
  • Purification: Flash chromatography and preparative reverse-phase HPLC are standard to achieve high purity, often >98% by LC/MS.
  • Yields: Moderate to good yields (40–75%) are typical, reflecting the multi-step complexity and stereochemical control required.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Temperature 0–40°C Controls reaction rate and stereochemistry
Solvent Dichloromethane, Acetonitrile, Methanol Solubility and reaction medium polarity
Reaction Time 1–24 hours Ensures completion without degradation
Yield 40–75% per step Efficiency and scalability
Purification Flash chromatography, HPLC Product purity and isolation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclobutane ring can undergo oxidation to form a ketone.

    Reduction: The imino group in the pyridine ring can be reduced to an amine.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The fluorine atom and imino group in the pyridine ring can form hydrogen bonds and other interactions with biological targets, potentially affecting their function. The hydroxyl group in the cyclobutane ring can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs:

trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol (CAS: 2165427-99-4)

trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol (CAS: 2166000-03-7)

Table 1: Structural and Physicochemical Properties

Property trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol trans-2-(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Molecular Formula C₉H₁₁FN₂O C₉H₁₂N₂O C₉H₁₁ClN₂O
Molecular Weight (g/mol) 182.2 164.2 198.65
Substituent Position/Type 5-Fluoro, 2-imino 4-Imino 5-Chloro, 2-imino
Purity Not specified ≥95% Not specified
Reported Applications Not disclosed Lab-scale research (Biosynth) Not disclosed

Key Structural Differences:

  • Halogen Substitution: The fluorine atom in the target compound (vs.
  • Imino Group Position: The 4-imino analog () lacks a halogen but features a shifted imino group, altering ring conjugation and electronic distribution compared to the 2-imino derivatives. This shift may reduce aromatic stabilization and affect binding to biological targets.

Physicochemical Implications:

  • Molecular Weight : The chloro analog’s higher molecular weight (198.65 g/mol) may reduce bioavailability compared to the fluoro derivative.

Biological Activity

trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an antiandrogen agent. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro assays, and molecular docking analyses.

Chemical Structure and Properties

The compound features a cyclobutanol core linked to a dihydropyridine moiety with a fluorine substitution. The presence of the imine functional group is crucial for its biological interactions.

Antiandrogen Activity

Research has indicated that derivatives of dihydropyridones, including this compound, exhibit significant antiandrogen properties. A study demonstrated that modifications in the dihydropyridone scaffold can enhance androgen receptor (AR) binding affinity and inhibit prostate cancer cell proliferation. The compound was compared to enzalutamide, a clinically approved antiandrogen, showing comparable activity at specific concentrations .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of various substituents on the nitrogen atom of the dihydropyridone significantly affects biological activity. For example, compounds with phenyl carbamate substitutions demonstrated enhanced inhibitory effects on AR activity. The optimal configuration was identified as having a 2-trifluoromethyl-4-fluorophenyl group, which resulted in the highest observed activity .

Cell Line Assays

In vitro assays using human prostate cancer cell lines (LNCaP) highlighted the compound's ability to reduce prostate-specific antigen (PSA) levels significantly. At a concentration of 5 μM, this compound exhibited potent anti-proliferative effects, indicating its potential as a therapeutic agent in androgen-sensitive cancers .

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between this compound and the androgen receptor. The docking model suggested that the compound forms hydrogen bonds with specific amino acids in the AR binding site, stabilizing its interaction and enhancing its inhibitory capacity. The presence of hydrophobic interactions further supports its strong binding affinity .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds derived from dihydropyridones. For instance, compounds with structural similarities have shown effectiveness against various cancer types, including breast and prostate cancers. These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Basic Questions

Q. What synthetic routes are available for trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a fluorinated pyridine derivative (e.g., 5-fluoro-2-imino-1,2-dihydropyridine) with cyclobutanone. Key steps include:

  • Aldol-like condensation : Use of a base (e.g., NaH or KOtBu) to deprotonate cyclobutanone, enabling nucleophilic attack on the pyridine aldehyde .
  • Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., imino groups) .
  • Temperature control : Maintained at 0–25°C to minimize side reactions like over-oxidation or ring-opening .
    • Optimization : Yield improvements (60–80%) are achieved via slow reagent addition and stoichiometric balancing of the base.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Identifies cyclobutanol ring protons (δ 3.5–4.5 ppm) and pyridin-2-imino protons (δ 7.0–8.5 ppm). Trans stereochemistry is confirmed via coupling constants (J = 8–10 Hz for adjacent cyclobutane protons) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 237.0872) and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement, particularly the trans configuration of the cyclobutanol and pyridine moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.